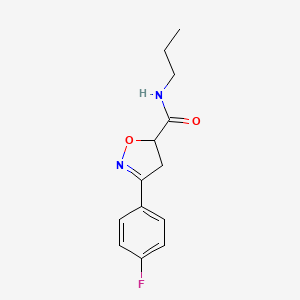

![molecular formula C16H20N6O B5521638 1-{[3-(2-甲氧基乙基)-1-(3-甲基苄基)-1H-1,2,4-三唑-5-基]甲基}-1H-1,2,3-三唑](/img/structure/B5521638.png)

1-{[3-(2-甲氧基乙基)-1-(3-甲基苄基)-1H-1,2,4-三唑-5-基]甲基}-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole" belongs to the class of 1,2,3-triazoles, which are of significant interest due to their structural uniqueness and potential in various chemical reactions. These compounds have been synthesized and studied for their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of 1,5-disubstituted 1,2,3-triazoles, closely related to the compound , can be accomplished via metal-free multi-component reactions, involving primary amine, ketones, and 4-nitrophenyl azide. This method allows for the formation of the heterocyclic aromatic 1,2,3-triazole ring, a key feature of the target compound (Vo, 2020).

Molecular Structure Analysis

The molecular structure of related 1,2,3-triazole derivatives has been elucidated through techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopic analysis, and high-resolution mass spectrometry. These techniques confirm the presence of the triazolyl proton, which is a hallmark of the 1,2,3-triazole structure (Vo, 2020).

Chemical Reactions and Properties

1,2,3-Triazoles, including the compound of interest, participate in various chemical reactions, including cycloadditions and substitutions, due to the reactivity of the triazole ring. These reactions are pivotal in modifying the compound for specific applications, such as in the synthesis of more complex molecular structures (Vo, 2020).

科学研究应用

合成与表征

1,2,3-三唑的研究,包括与1-{[3-(2-甲氧基乙基)-1-(3-甲基苄基)-1H-1,2,4-三唑-5-基]甲基}-1H-1,2,3-三唑类似的化合物,重点在于合成和表征这些化合物,用于各种科学应用。这些化合物通过多组分反应或末端炔烃与取代芳基或苄基叠氮化物的Cu(I)催化反应合成。红外光谱、核磁共振(NMR)和质谱等表征技术被用来阐明它们的结构。例如,已经记录了通过伯胺、酮和4-硝基苯基叠氮化物的无金属多组分反应合成1,5-二取代的1,2,3-三唑,产品显示出潜在的抗菌和抗真菌活性 (Vo, 2020)。

抗菌和抗真菌活性

多项研究评估了三唑衍生物的抗菌和抗真菌特性。这些化合物针对多种革兰氏阳性和革兰氏阴性细菌以及真菌进行了测试,显示出显着的生物活性。源自1,2,4-三唑前体的 novel 杂环化合物 的合成显示出相当大的脂肪酶和α-葡萄糖苷酶抑制,表明具有治疗应用的潜力 (Bekircan, Ülker, & Menteşe, 2015)。

分子相互作用和键合

对三唑衍生物的分子相互作用和键合机制的研究提供了对其在材料科学和生物化学中的潜在应用的见解。例如,已经通过Hirshfeld表面分析和DFT计算探索了2-三唑基-2-氧代乙酸乙酯衍生物中的π-空穴四元键合相互作用,揭示了亲核/亲电性质如何影响C⋯O四元键的相互作用能 (Ahmed et al., 2020)。

缓蚀

三唑衍生物,包括结构相关的化合物,被研究其作为酸性环境中金属缓蚀剂的潜力。对新合成的三唑进行的电化学和量子化学研究表明其具有很高的抑制效率,表明它们适用于在工业应用中保护金属免受腐蚀 (Yan et al., 2017)。

属性

IUPAC Name |

3-(2-methoxyethyl)-1-[(3-methylphenyl)methyl]-5-(triazol-1-ylmethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-13-4-3-5-14(10-13)11-22-16(12-21-8-7-17-20-21)18-15(19-22)6-9-23-2/h3-5,7-8,10H,6,9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYACARVHNZWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=NC(=N2)CCOC)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)

![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)

![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)

![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)